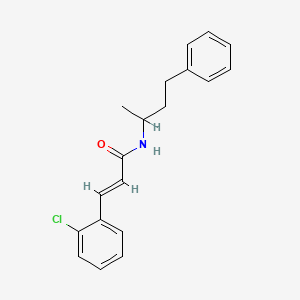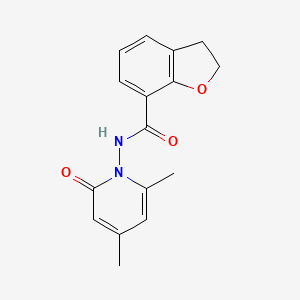
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as URB597, is a synthetic compound that acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endogenous cannabinoids. URB597 has been studied extensively for its potential therapeutic applications in various diseases, including pain, anxiety, and addiction.
Mechanism of Action
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide exerts its effects by inhibiting FAAH, which leads to increased levels of endogenous cannabinoids such as anandamide. Anandamide is a neurotransmitter that binds to the same receptors as THC, the active ingredient in marijuana. By increasing anandamide levels, this compound may modulate the endocannabinoid system and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of anandamide in various tissues, including the brain, liver, and intestine. It has also been found to reduce levels of the FAAH substrate, oleoylethanolamide, in the intestine. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages for use in laboratory experiments. It is a selective inhibitor of FAAH, which allows for the specific modulation of the endocannabinoid system without affecting other pathways. It has also been shown to have a good safety profile in animal studies. However, this compound has a short half-life and may require frequent dosing in experiments. It is also not suitable for use in cell culture studies due to its poor solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on 3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide. One area of interest is its potential use in treating substance use disorders, particularly opioid addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and may have similar effects in humans. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to improve cognitive function in animal models and may have similar effects in humans. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans and to determine its optimal dosing and administration.
Synthesis Methods
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzonitrile with 1-methyl-3-phenylpropylamine to form the intermediate 2-chlorophenyl-N-(1-methyl-3-phenylpropyl)acetamide. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield this compound.
Scientific Research Applications
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been shown to have potential therapeutic benefits in various preclinical and clinical studies. In animal models, this compound has been found to reduce pain, anxiety, and depressive-like behaviors. It has also been shown to have anti-inflammatory effects and to improve cognitive function. In humans, this compound has been studied for its potential use in treating chronic pain, anxiety disorders, and substance use disorders.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-15(11-12-16-7-3-2-4-8-16)21-19(22)14-13-17-9-5-6-10-18(17)20/h2-10,13-15H,11-12H2,1H3,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUCVWTRKNLIY-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5434879.png)
![ethyl 1-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5434885.png)
![N-[2-methyl-3-(1-naphthyl)propyl]methanesulfonamide](/img/structure/B5434891.png)
![6-methyl-3-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5434896.png)
![2,2,3,3-tetrafluoropropyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate](/img/structure/B5434902.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5434915.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B5434927.png)

![5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434941.png)
![2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5434946.png)
![3-phenyl-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acrylamide](/img/structure/B5434953.png)
![N-cyclopropyl-1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5434960.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5434977.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methyl-2-pyridinyl)piperazine](/img/structure/B5434983.png)